molecular formula C16H25N7O4 B2964294 2-(8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide CAS No. 578735-29-2

2-(8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide

Cat. No. B2964294
CAS RN: 578735-29-2
M. Wt: 379.421
InChI Key: JEORNRXCKDKAIK-UHFFFAOYSA-N
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Description

This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s often used to improve the bioavailability of drugs .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The purine derivative would contribute to the aromaticity of the molecule, while the piperazine ring could potentially form hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could enhance its solubility in water .

Scientific Research Applications

Antihistaminic Activity

Research on derivatives similar to the specified compound has shown antihistaminic activity. A study synthesized a series of compounds evaluated for their potential to inhibit histamine-induced bronchospasm and passive cutaneous anaphylaxis, demonstrating promising antihistaminic properties (Pascal et al., 1985).

Antibacterial, Antifungal, and Anthelmintic Screening

Compounds structurally related to the specified chemical have been synthesized and evaluated for their antibacterial, antifungal, and anthelmintic activities. Some of these compounds showed significant biological activities, with potential applications in the treatment of various infections and diseases (Khan et al., 2019).

Receptor Affinity

A study synthesized and evaluated N-(arylpiperazinyl)acetamide derivatives of dimethyl-1H-purine-2,6-diones for their affinity to serotonin 5-HT6, 5-HT7, and dopamine D2 receptors, identifying compounds with potential as dual 5-HT6/D2 receptors ligands. This suggests a potential application in neurological or psychiatric disorders (Żmudzki et al., 2015).

Polyamide Synthesis

Research into the synthesis of polyamides containing uracil and adenine demonstrated the potential for creating polymers with specific biological relevance, indicating applications in materials science and bioengineering (Hattori & Kinoshita, 1979).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Piperazine derivatives are often used in pharmaceuticals, so this compound could potentially interact with biological systems .

Future Directions

The future directions for this compound would likely depend on its intended use. If it shows promise in pharmaceutical applications, for example, further studies could be conducted to optimize its properties and evaluate its efficacy and safety .

properties

IUPAC Name

2-[8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N7O4/c1-19-14-13(15(26)20(2)16(19)27)23(9-11(17)25)12(18-14)10-22-5-3-21(4-6-22)7-8-24/h24H,3-10H2,1-2H3,(H2,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEORNRXCKDKAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CCO)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide

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